7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine
Description
Properties
Molecular Formula |
C5H4BrN5 |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
7-bromo-2H-triazolo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C5H4BrN5/c6-2-1-3(7)8-5-4(2)9-11-10-5/h1H,(H3,7,8,9,10,11) |
InChI Key |
TTYRDDBVHFENMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNN=C2N=C1N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7-bromo-1H-pyridin-2-amine with sodium azide in the presence of a copper catalyst. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its bioactive effects. For example, it has been shown to inhibit kinases involved in cell signaling pathways, which can result in the suppression of cancer cell growth .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1887072-24-3
- Molecular Formula : C₅H₄BrN₅
- Molecular Weight : 214.02 g/mol
- Purity : ≥95% (as per commercial specifications) .
Synthesis: This compound is synthesized via cyclization of a diamine precursor (e.g., 5-amino-1,2,3-triazole derivatives) using isoamyl nitrite, a method validated for analogous triazolo[4,5-b]pyridines .
Comparison with Structural Analogs
Key Observations :
- Bromine vs. Benzyl/Fluorine : The bromine atom in the target compound may facilitate halogen bonding in enzyme active sites (e.g., MPO), whereas benzyl/fluorophenyl groups optimize π-π stacking or hydrophobic interactions .
- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit higher potency against cancer cells compared to brominated analogs, suggesting substituent polarity influences cytotoxicity .
Target Compound :
- Synthesized via cyclization of 5-amino-1,2,3-triazole derivatives using isoamyl nitrite .
Yield and Efficiency :
Pharmacological and Binding Properties
MPO Inhibition :
Kinase Inhibition :
- Imidazo[4,5-b]pyridine analogs (e.g., 21f) with bromine at C6 show nanomolar IC₅₀ against kinases, suggesting bromine’s role in ATP-binding pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
